tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate
Description
Properties
Molecular Formula |
C14H16FNO2 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-5-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16FNO2/c1-9-5-6-11-10(12(9)15)7-8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
HKFRYGOHXVPVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination
Fluorine is introduced at the 4-position using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C for 6 hours. The reaction is quenched with sodium bicarbonate, extracting the product with ethyl acetate to yield 4-fluoroindole intermediates.
Directed C5-Methylation
The 5-methyl group is installed via Friedel-Crafts alkylation using methyl iodide (MeI) and aluminum chloride (AlCl₃) in dichloroethane (DCE). However, this method risks over-alkylation, necessitating careful stoichiometric control (MeI:indole = 1:1.1). Alternative approaches employ palladium-catalyzed C–H activation with methylboronic acid, achieving 78% yield under Suzuki-Miyaura conditions.
Comparative Analysis of Methylation Methods:
| Method | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | MeI, AlCl₃, DCE | 0°C | 65% | 92% |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, MeB(OH)₂, SPhos | 80°C | 78% | 98% |
One-Pot Tandem Reactions Using Ionic Liquid Catalysts
Recent advances utilize Brønsted acid ionic liquids (ILs) to streamline synthesis. For example, IL 1a—a trifluoromethanesulfonate-based catalyst—facilitates simultaneous Boc protection and functional group modulation at 100°C.
Procedure Overview
A mixture of 4-fluoro-5-methylindole (1.0 mmol), Boc₂O (1.2 mmol), and IL 1a (0.1 mmol) is stirred at 100°C for 1 hour. Ethyl acetate extraction and preparative TLC yield the product in 89% efficiency. The ionic liquid is recyclable for ≥5 cycles without significant activity loss.
Advantages:
-
Reduced Reaction Time : 1 hour vs. 12–24 hours in conventional methods.
-
Solvent-Free Conditions : Eliminates volatile organic solvents.
Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitution
Competing substitution at the 3- and 7-positions of indole is minimized by:
Chemical Reactions Analysis
tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, making it a potent agent in biological systems .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Selected tert-Butyl Indole-1-carboxylates
Biological Activity
Tert-butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique chemical structure that includes a tert-butyl group, a fluorine atom, and a methyl substituent. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, summarizing findings from various studies and highlighting its implications for future research.
The molecular formula of this compound is , with a molecular weight of approximately 249.28 g/mol. The presence of the tert-butyl group enhances lipophilicity, which can influence the compound's interaction with biological membranes and receptors.
General Overview
Compounds containing indole structures are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound has yet to be extensively characterized, necessitating further pharmacological studies to elucidate its mechanisms of action and therapeutic potential.
Interaction Studies
Research into the interaction mechanisms of this compound with various biological targets is crucial. Molecular docking simulations and binding assays are employed to assess its affinity for enzymes and receptors. These studies aim to provide insights into the pharmacodynamics of the compound and its potential therapeutic effects.
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other indole derivatives can shed light on its expected biological activities. The following table compares this compound with several analogs:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Tert-butyl 3-iodo-1H-indole-1-carboxylate | 0.90 | Contains iodine instead of fluorine |
| Tert-butyl 6-amino-1H-indole-1-carboxylate | 0.80 | Features an amino group at position 6 |
| Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | 0.92 | Contains a cyano group along with iodine |
| Tert-butyl 3-bromo-1H-indole-1-carboxylate | 0.85 | Contains bromine, offering different reactivity |
| Tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | 0.78 | Features a hydroxymethyl substituent |
This table illustrates how variations in substituents can significantly influence the biological activities and chemical reactivities of these compounds.
Anti-Cancer Activity
In studies involving similar indole compounds, researchers have observed promising cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to indoles have demonstrated significant inhibition rates in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . While direct studies on this compound are lacking, the potential for similar activity exists.
Antimicrobial Properties
Indole derivatives have also been investigated for their antimicrobial properties against pathogens like Mycobacterium tuberculosis. In high-throughput screening assays, certain indole-based compounds exhibited low minimum inhibitory concentrations (MIC) against this bacterium, indicating potential for further development as antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing tert-butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Introduce the tert-butyl carboxylate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine and catalytic DMAP in dichloromethane at 0°C to room temperature .
- Step 2 : Fluorination and methylation at the 4- and 5-positions of the indole ring require halogenation agents (e.g., NBS for bromination) followed by nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
- Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (e.g., EtO/hexanes). Confirm purity and structure via H NMR and mass spectrometry .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze H and C NMR to confirm substituent positions (e.g., tert-butyl group at ~1.6 ppm, indole aromatic protons at 6.8–8.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (calc. for CHFNO: 265.12 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., variable IC50_{50}50 values) for indole derivatives be resolved?
- Methodological Answer : Discrepancies may arise from substituent positioning or assay conditions. To address this:
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., varying fluoro/methyl groups) and test against standardized biological targets (e.g., cytochrome P450 enzymes) .
- Assay Standardization : Use identical cell lines, incubation times, and controls. For example, in anticancer studies, validate results across multiple cell lines (e.g., HeLa, MCF-7) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental data .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Key approaches include:
- Protection/Deprotection : Use tert-butyl groups for nitrogen protection due to their stability under acidic conditions .
- Flow Chemistry : Implement microreactors for bromination or carboxylation steps to enhance reproducibility and scalability .
- Low-Temperature Quenching : For BH-THF reactions, quench excess reagent with NaBO·4HO at 0°C to avoid side reactions .
Q. How can researchers address gaps in ecological and toxicity data for this compound?
- Methodological Answer :
- Read-Across Analysis : Use data from structurally similar indoles (e.g., tert-butyl 5-(trifluoromethyl)indoline-1-carboxylate) to predict persistence, bioaccumulation, and toxicity .
- In Silico Tools : Apply QSAR models (e.g., EPI Suite) to estimate biodegradability and EC values for aquatic organisms .
- Tiered Testing : Conduct acute toxicity assays (e.g., Daphnia magna) under OECD guidelines if preliminary data suggest risks .
Safety and Handling
Q. What precautions are essential given limited acute toxicity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
